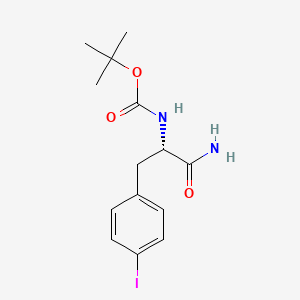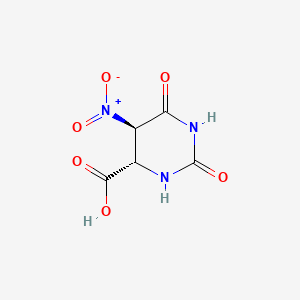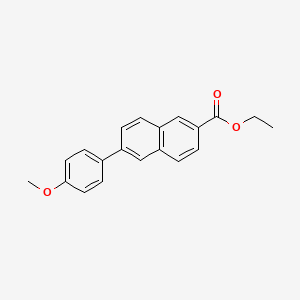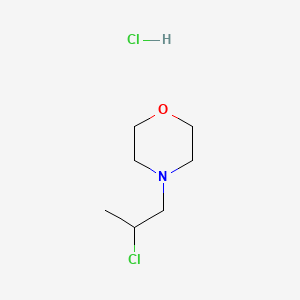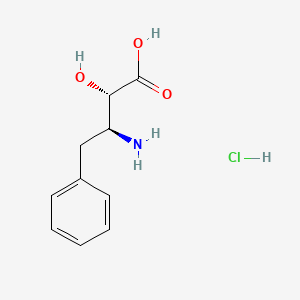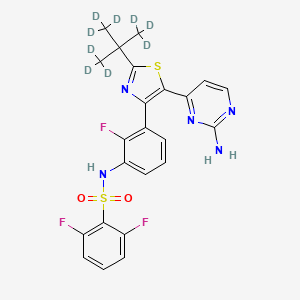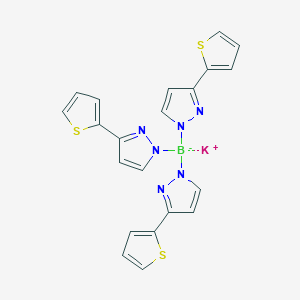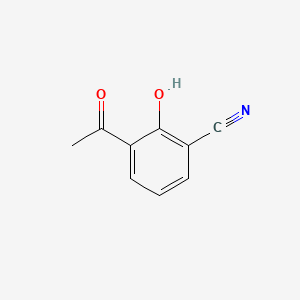
3-Methylnonane-2,4-dione-D3 (Mixture of isomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylnonane-2,4-dione-D3 (Mixture of isomers) is a deuterated analogue of 3-Methylnonane-2,4-dione. This compound is known for its presence in various natural products such as green tea and pressure-cooked hen meat. It is also recognized for its butter-like and beany off-flavor, which is a result of flavor reversion in soybean oil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylnonane-2,4-dione-D3 involves the incorporation of deuterium atoms into the parent compound, 3-Methylnonane-2,4-dione. One common method for synthesizing deuterated compounds is through the use of deuterated reagents in the reaction process. For instance, deuterated solvents or deuterium gas can be used to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 3-Methylnonane-2,4-dione-D3 typically involves large-scale synthesis using deuterated reagents. The process is carried out under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylnonane-2,4-dione-D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Methylnonane-2,4-dione-D3 can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Methylnonane-2,4-dione-D3 has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Methylnonane-2,4-dione-D3 involves its interaction with various molecular targets and pathways. In the context of flavor reversion, the compound is formed through the oxidation of fatty acids. It then interacts with sensory receptors to produce its characteristic butter-like and beany off-flavor . The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylnonane-2,4-dione: The non-deuterated analogue of 3-Methylnonane-2,4-dione-D3.
Furanoid Fatty Acids: These compounds are also involved in flavor reversion in soybean oil.
Uniqueness
3-Methylnonane-2,4-dione-D3 is unique due to the presence of deuterium atoms, which makes it useful as a reference standard in analytical chemistry. The deuterium atoms also provide insights into the metabolic pathways and interactions of the compound in biological systems .
Propiedades
Número CAS |
1335436-44-6 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
173.27 |
Nombre IUPAC |
3-(trideuteriomethyl)nonane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3/i2D3 |
Clave InChI |
BGVBGAIWXAXBLP-BMSJAHLVSA-N |
SMILES |
CCCCCC(=O)C(C)C(=O)C |
Sinónimos |
3-Methyl-2,4-nonanedione-D3; 3-Methylnonan-2,4-dione-D3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)
